molecular formula C11H12ClN3 B2813867 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine CAS No. 685107-07-7

3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2813867
CAS No.: 685107-07-7
M. Wt: 221.69
InChI Key: XITROMIMEXHPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a trisubstituted compound based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged structure in modern drug discovery. The fused, rigid, and planar bicyclic core of pyrazolo[1,5-a]pyrimidines is a versatile template for designing bioactive molecules, known for its significant synthetic versatility which allows for extensive structural modifications at various positions to optimize potency and selectivity . Compounds featuring this core have demonstrated a high impact in medicinal chemistry, showing exceptional properties as selective protein inhibitors and in anticancer research . Specifically, trisubstituted pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as kinase inhibitors, such as CDK7 inhibitors, highlighting their relevance in the development of targeted therapies . The chloro and methyl substituents on this particular analog are common functional groups used to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. The cyclopenta-fused dihydro structure further adds complexity and can influence the compound's conformational and supramolecular properties. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and enzymatic assays. It is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

10-chloro-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-6-8-4-3-5-9(8)15-11(13-6)10(12)7(2)14-15/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITROMIMEXHPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C3=C1CCC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323054
Record name 10-chloro-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818833
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

685107-07-7
Record name 10-chloro-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrazoles with chlorinated intermediates under controlled conditions[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired cyclic structure[{{{CITATION{{{_2{Synthesis of indole derivatives as prevalent moieties present in ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chloro group at position 3 is highly reactive in cross-coupling and substitution reactions:

Reaction Type Conditions Products References
Amination Pd-catalyzed Buchwald-Hartwig coupling with aryl/alkyl amines3-Amino derivatives
Alkoxylation K₂CO₃, DMF, heating with alcohols3-Alkoxy derivatives
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, aryl boronic acids3-Aryl substituted analogs

Example :
Under Pd catalysis, the chloro group reacts with aryl boronic acids to yield biaryl derivatives, enabling diversification for biological screening .

Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

The fused pyrazolo-pyrimidine system participates in regioselective reactions:

  • Electrophilic Aromatic Substitution :
    • Nitration or sulfonation at electron-rich positions (e.g., position 7) under acidic conditions .
  • Oxidation of Dihydrocyclopenta :
    • Treatment with DDQ or MnO₂ dehydrogenates the cyclopenta ring to form aromatic analogs .

Key Finding :
Microwave (MW) irradiation enhances reaction efficiency for cyclocondensation and substitution steps, reducing time from hours to minutes .

Multicomponent and Cycloaddition Reactions

The scaffold serves as a substrate for complex transformations:

Reaction Components Outcome Reference
Mannich Reaction Aldehydes, aminesAminoalkyl derivatives at position 5
Diels-Alder Dienophiles (e.g., maleic anhydride)Fused bicyclic adducts

Notable Example :
Intramolecular Diels-Alder reactions form tricyclic derivatives, useful in drug discovery .

Stability and Side Reactions

  • Hydrolysis : The chloro group resists hydrolysis under neutral conditions but reacts with strong bases (e.g., NaOH) to form hydroxyl derivatives .
  • Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine exhibit anticancer properties through various mechanisms, including the inhibition of specific kinases involved in tumor growth. A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells in vitro and in vivo, suggesting its potential as a lead compound for developing new anticancer drugs .

Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It is believed to modulate pathways involved in neuroinflammation and oxidative stress, which are crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In preclinical studies, it showed promise in reducing neuronal cell death and improving cognitive function in animal models .

Biological Research Applications

Enzyme Inhibition Studies
The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, it was found to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune response modulation and cancer immunotherapy . This inhibition could enhance the effectiveness of existing cancer therapies by preventing tumor immune evasion.

Material Science Applications

Polymer Development
In material science, the unique structure of this compound allows it to be used as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Research has shown that incorporating this compound into polymer matrices can improve their stability and performance under various environmental conditions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer activityInhibits tumor cell proliferation; potential lead compound
NeuroprotectionReduces neuronal cell death; improves cognitive function
Biological ResearchEnzyme inhibitionInhibits IDO; may enhance cancer therapy effectiveness
Material SciencePolymer developmentImproves mechanical/thermal properties of polymers

Case Studies

  • Anticancer Efficacy Study
    A study published in a peer-reviewed journal assessed the anticancer efficacy of derivatives based on this compound against various cancer cell lines. Results indicated significant cytotoxicity at low micromolar concentrations .
  • Neuroprotective Mechanism Investigation
    Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The study concluded that it significantly reduced markers of oxidative stress and inflammation .

Mechanism of Action

The mechanism by which 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares structural features, biological activity, and physicochemical properties of 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine with analogous derivatives:

Compound Name Substituents Biological Activity (IC₅₀) Key Structural Features References
This compound 3-Cl, 2-CH₃, 5-CH₃ Not reported Envelope cyclopentane conformation; planar pyrazolopyrimidine core with C-H⋯π interactions
5-Methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine 5-CH₃, 2-(4-CH₃-C₆H₄) Not reported Isostructural packing via C-H⋯N bonds; aryl ring dihedral angle 12.0° relative to core
Compound 6m (Pyrazolo[1,5-a]pyrimidine derivative) 3,4,5-(OCH₃)₃ on phenyl ring 0.8 nM (TTK inhibition) Bulky methoxy groups enhance selectivity; improved oral bioavailability
Compound 6p (Pyrazolo[1,5-a]pyrimidine derivative) 4-F on phenyl ring 1.2 nM (TTK inhibition) Fluorine’s electronegativity enhances binding affinity; moderate lipophilicity
2-(4-Bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine 5-CH₃, 2-(4-Br-C₆H₄) Not reported Larger halogen increases molecular weight; similar puckering amplitude to chloro analog

Key Findings

Comparatively, 4-fluoro (6p) and 4-bromo () substituents on aryl rings show variable effects on potency and solubility .

Conformational Impact :

  • The envelope conformation of the cyclopentane ring in the target compound facilitates π-π stacking and hydrogen bonding, critical for protein-ligand interactions .
  • Dihedral angles between the aryl ring and pyrazolopyrimidine core (e.g., 3.6°–14.5° in ) influence binding pocket compatibility .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires halogenation at position 3, a step distinct from derivatives with aryl-ring substituents (e.g., 6m and 6p), which rely on Suzuki-Miyaura couplings .

Research Implications

  • Medicinal Chemistry : The 3-chloro and 2,5-dimethyl groups offer a balance between reactivity and lipophilicity, positioning the compound as a scaffold for kinase inhibitors (e.g., TRK, TTK) .
  • Structural Optimization : Substituting the cyclopentane ring with bulkier groups (e.g., methoxy) or polar moieties could modulate selectivity and pharmacokinetics .
  • Crystallographic Insights : Hydrogen-bonding patterns in isostructural analogs () suggest strategies to enhance crystalline stability for formulation .

Biological Activity

Overview

3-Chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a member of the pyrazolopyrimidine family, which has garnered attention due to its potential biological activities. This compound has a molecular formula of C₁₁H₁₂ClN₃ and a molecular weight of 221.69 g/mol. Its structure includes a chlorine atom and two methyl groups, which contribute to its unique chemical properties and biological interactions.

The primary biological target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 by this compound disrupts the cell cycle progression from the G1 phase to the S phase. This action can lead to an antiproliferative effect in various cancer cell lines, making it a candidate for further drug development in oncology.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • In vitro Studies : Studies have shown that pyrazolopyrimidine derivatives can induce G0/G1 phase arrest in cancer cells or promote apoptosis. For example, triazolopyrimidine derivatives have demonstrated potent antiproliferative activity comparable to established anticancer drugs against various cancer cell lines .
Compound TypeActivityReference
Pyrazolopyrimidine DerivativesInduces G0/G1 arrest
Triazolopyrimidine ComplexesAnticancer activity against multiple cell lines

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding the antimicrobial effects of related compounds. For example, triazolopyrimidine complexes showed strong antimicrobial and antibiofilm activities against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully elucidated. However, its interaction with CDK2 suggests potential for significant bioavailability and efficacy in therapeutic applications.

Case Studies

  • Antiproliferative Activity : A study reported that pyrazolopyrimidine derivatives exhibit IC50 values indicating effective inhibition of tumor growth in various cancer types. For example, specific derivatives demonstrated IC50 values ranging from 27.6 μM to 43 μM against breast cancer cell lines .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds can act as nucleic acid intercalators and exhibit nuclease-like activities in the presence of oxidants such as hydrogen peroxide .

Q & A

Q. What are the established synthetic routes for 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of 3-aminopyrazole derivatives with β-dicarbonyl or β-enaminone compounds. Key steps include:

  • Michael-type addition followed by cyclization to form the pyrimidine ring .
  • Use of catalysts (e.g., acidic or basic conditions) to optimize regioselectivity .
  • Solvent selection (e.g., ethanol or methanol under reflux) and temperature control to maximize yield (60–70%) . Critical parameters : Reaction pH, temperature, and stoichiometric ratios of precursors significantly affect purity. Post-synthesis purification via crystallization or chromatography is essential .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Structural elucidation relies on:

  • X-ray crystallography to determine bond lengths, dihedral angles, and hydrogen-bonding patterns (e.g., C–H⋯N interactions in cyclopenta-fused derivatives) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring conformations. For example, methyl groups at positions 2 and 5 show distinct splitting patterns .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation analysis .

Q. What biological screening assays are used to evaluate its pharmacological potential?

Common assays include:

  • Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ values calculated for dose-response relationships .
  • Antimicrobial testing : Disk diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases, with kinetic parameters (Km, Vmax) analyzed .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl at position 3) enhances electrophilicity and target binding .
  • Ring conformation analysis : Envelope puckering in the cyclopentane ring (Q = 0.45–0.55 Å) affects hydrophobic interactions with biological targets .
  • Comparative bioassays : Testing analogs with modified aryl/heteroaryl substituents to identify critical pharmacophores .

Q. What computational methods are employed to predict binding modes and pharmacokinetic properties?

  • Molecular docking : Simulates interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
  • DFT calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • ADMET prediction : Tools like SwissADME assess solubility, metabolic stability, and toxicity risks .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) .
  • Structural impurities : Use HPLC (purity >95%) and LC-MS to verify compound integrity .
  • Target specificity : Validate mechanisms via knock-out models or competitive binding assays .

Methodological and Analytical Considerations

Q. What strategies ensure high purity and stability during storage?

  • Chromatographic purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via UV-Vis or NMR .
  • Lyophilization : For long-term storage, lyophilize in inert atmospheres to prevent hydrolysis .

Q. How are crystallographic data used to validate synthetic intermediates?

  • Single-crystal XRD confirms bond lengths (e.g., N1–C2 = 1.32 Å) and packing motifs (e.g., Cl⋯Cl interactions at 3.47 Å) .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.